
4,6-Diiodopyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diiodopyrimidine-5-carbonitrile is a chemical compound with the molecular formula C5HI2N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine This compound is characterized by the presence of two iodine atoms at the 4th and 6th positions and a nitrile group at the 5th position of the pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diiodopyrimidine-5-carbonitrile typically involves the iodination of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine-5-carbonitrile with iodine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the selective substitution of chlorine atoms with iodine.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diiodopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols can be used to replace iodine atoms.
Coupling Reactions: Palladium catalysts and ligands are commonly used in Suzuki or Heck coupling reactions.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For example, substitution with sodium azide would yield 4,6-diazidopyrimidine-5-carbonitrile, while coupling reactions can produce various biaryl or heteroaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
1. Tyrosine Kinase Inhibition
Recent studies have highlighted the potential of 4,6-diiodopyrimidine-5-carbonitrile derivatives as ATP-mimicking tyrosine kinase inhibitors targeting the epidermal growth factor receptor (EGFR). A series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activities against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549). Notably, one derivative exhibited IC50 values ranging from 2.4 to 4.14 μM across these cell lines, demonstrating superior activity compared to the standard EGFR inhibitor erlotinib .
2. COX-2 Inhibition
Another study identified pyrimidine derivatives with significant selectivity for cyclooxygenase-2 (COX-2) inhibition. These compounds displayed anticancer activity comparable to doxorubicin against multiple cell lines, with IC50 values in the nanomolar range. The compounds not only inhibited COX-2 but also induced apoptosis and cell cycle arrest in cancer cells, suggesting their dual role as both anti-inflammatory and anticancer agents .
Analgesic Applications
1. Antinociceptive Properties
Research has also explored the antinociceptive effects of pyrimidine derivatives, including this compound. In experimental models, certain derivatives demonstrated significant pain relief in mice subjected to abdominal constriction tests. The most effective compounds achieved an inhibition rate of up to 88% at specific dosages, indicating their potential as analgesic agents .
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Case Studies
Case Study 1: EGFR Inhibition
A study conducted on a series of pyrimidine derivatives demonstrated that one compound (designated as compound 11) had an IC50 value of 0.09 μM against wild-type EGFR and 4.03 μM against the mutant EGFR T790M. This compound was further shown to induce apoptosis and arrest the cell cycle at the G2/M phase in tumor cells .
Case Study 2: COX-2 Selectivity
Another investigation revealed that certain pyrimidine derivatives not only inhibited COX-2 effectively but also showed enhanced anticancer properties against various cell lines, indicating a correlation between COX-2 inhibition and cancer cell proliferation suppression .
Wirkmechanismus
The mechanism of action of 4,6-Diiodopyrimidine-5-carbonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are subjects of ongoing research, particularly in the context of its potential anticancer and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Dichloropyrimidine-5-carbonitrile: Similar structure but with chlorine atoms instead of iodine.
4,6-Dibromopyrimidine-5-carbonitrile: Contains bromine atoms instead of iodine.
4,6-Difluoropyrimidine-5-carbonitrile: Contains fluorine atoms instead of iodine.
Uniqueness
4,6-Diiodopyrimidine-5-carbonitrile is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and physical properties compared to its chloro, bromo, and fluoro analogs
Biologische Aktivität
4,6-Diiodopyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and pain management. This article reviews the biological activity of this compound, focusing on its anticancer properties, antinociceptive effects, and potential as a selective COX-2 inhibitor.
Synthesis and Structure
This compound can be synthesized through various methods, including the iodination of pyrimidine derivatives. The compound's structure allows for modifications that enhance its biological activity by altering its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. A notable study synthesized a series of pyrimidine-5-carbonitrile derivatives and evaluated their cytotoxicity against several human tumor cell lines: colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer (A549).
Key Findings:
- Compound 11 showed significant antiproliferative activity, outperforming the standard EGFR inhibitor erlotinib with IC₅₀ values ranging from 2.4 to 4.14 μM across different cell lines .
- The mechanism of action involved cell cycle arrest at the G2/M phase and induction of apoptosis, evidenced by increased levels of caspase-3 in HepG-2 cells .
Table 1: Cytotoxic Activity of Compound 11
Cell Line | IC₅₀ (μM) |
---|---|
HCT-116 | 3.37 |
HepG-2 | 3.04 |
MCF-7 | 4.14 |
A549 | 2.4 |
Antinociceptive Properties
In addition to its anticancer effects, this compound derivatives have been evaluated for their antinociceptive properties. A study assessed the efficacy of various derivatives in reducing pain responses in mice using the abdominal constriction test.
Key Findings:
- The most active compounds demonstrated an inhibition rate of over 88% in abdominal constrictions at doses of 50 mg/kg .
Table 2: Antinociceptive Activity of Selected Derivatives
Compound | Inhibition Rate (%) at 50 mg/kg |
---|---|
3,4-dihydro-2-(4-chlorophenyl)-6-(4-methoxyphenyl)-4-oxo-pyrimidine-5-carbonitrile | 88.6 |
3,4-dihydro-2,6-diphenyl-4-oxo-pyrimidine-5-carbonitrile | 88 |
COX-2 Inhibition
The compound has also been investigated for its potential as a selective COX-2 inhibitor. COX-2 is an enzyme implicated in inflammation and pain pathways, making it a target for anti-inflammatory drugs.
Key Findings:
- Derivatives exhibited significant inhibitory activity against COX-2 at low concentrations (10⁻⁸ to 10⁻⁹ M), with some compounds showing IC₅₀ values comparable to established COX-2 inhibitors like celecoxib .
Table 3: COX-2 Inhibition Potency
Compound | IC₅₀ (μM) | % Inhibition at 10⁻⁸ M |
---|---|---|
Compound 3b | 0.20 | 77.01 |
Compound 5b | 0.18 | 75.25 |
Compound 5d | 0.16 | 76.14 |
Case Studies and Future Directions
The promising biological activities of this compound derivatives suggest their potential application in cancer therapy and pain management. Ongoing research aims to further elucidate their mechanisms of action and optimize their pharmacological profiles.
Eigenschaften
IUPAC Name |
4,6-diiodopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HI2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXQUEGPLBDQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)I)C#N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HI2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.